molecular formula C25H21N5O2S B453132 7-METHYL-2-[(Z)-1-(1-METHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-3-OXO-N,5-DIPHENYL-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6(3H)-CARBOXAMIDE

7-METHYL-2-[(Z)-1-(1-METHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-3-OXO-N,5-DIPHENYL-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6(3H)-CARBOXAMIDE

Cat. No.: B453132
M. Wt: 455.5g/mol
InChI Key: SUJXYZUDDBWBGA-MOSHPQCFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-METHYL-2-[(Z)-1-(1-METHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-3-OXO-N,5-DIPHENYL-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6(3H)-CARBOXAMIDE is a complex organic compound with a unique structure that combines elements of pyrazole, thiazole, and pyrimidine

Properties

Molecular Formula

C25H21N5O2S

Molecular Weight

455.5g/mol

IUPAC Name

(2Z)-7-methyl-2-[(1-methylpyrazol-4-yl)methylidene]-3-oxo-N,5-diphenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide

InChI

InChI=1S/C25H21N5O2S/c1-16-21(23(31)28-19-11-7-4-8-12-19)22(18-9-5-3-6-10-18)30-24(32)20(33-25(30)27-16)13-17-14-26-29(2)15-17/h3-15,22H,1-2H3,(H,28,31)/b20-13-

InChI Key

SUJXYZUDDBWBGA-MOSHPQCFSA-N

SMILES

CC1=C(C(N2C(=O)C(=CC3=CN(N=C3)C)SC2=N1)C4=CC=CC=C4)C(=O)NC5=CC=CC=C5

Isomeric SMILES

CC1=C(C(N2C(=O)/C(=C/C3=CN(N=C3)C)/SC2=N1)C4=CC=CC=C4)C(=O)NC5=CC=CC=C5

Canonical SMILES

CC1=C(C(N2C(=O)C(=CC3=CN(N=C3)C)SC2=N1)C4=CC=CC=C4)C(=O)NC5=CC=CC=C5

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-METHYL-2-[(Z)-1-(1-METHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-3-OXO-N,5-DIPHENYL-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6(3H)-CARBOXAMIDE typically involves multi-step organic reactions. The process starts with the preparation of the pyrazole and thiazole intermediates, followed by their condensation with a pyrimidine derivative under controlled conditions. Common reagents used in these reactions include various acids, bases, and solvents to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

7-METHYL-2-[(Z)-1-(1-METHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-3-OXO-N,5-DIPHENYL-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6(3H)-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: Various substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a more oxidized form of the compound, while reduction could produce a more reduced derivative.

Scientific Research Applications

Chemistry

In chemistry, 7-METHYL-2-[(Z)-1-(1-METHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-3-OXO-N,5-DIPHENYL-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6(3H)-CARBOXAMIDE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound can be used as a probe to study various biochemical pathways. Its interactions with biological molecules can provide insights into cellular processes and mechanisms.

Medicine

In medicine, the compound has potential applications as a therapeutic agent. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of diseases where these targets are implicated.

Industry

In industry, 7-METHYL-2-[(Z)-1-(1-METHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-3-OXO-N,5-DIPHENYL-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6(3H)-CARBOXAMIDE can be used in the development of new materials with unique properties. Its incorporation into polymers or other materials can enhance their performance in various applications.

Mechanism of Action

The mechanism of action of 7-METHYL-2-[(Z)-1-(1-METHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-3-OXO-N,5-DIPHENYL-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6(3H)-CARBOXAMIDE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in critical cellular processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    7-METHYL-2-[(Z)-1-(1-METHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-3-OXO-N,5-DIPHENYL-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6(3H)-CARBOXAMIDE: shares similarities with other thiazole and pyrimidine derivatives.

    Thiazole derivatives: Known for their biological activity and use in medicinal chemistry.

    Pyrimidine derivatives: Widely studied for their role in DNA and RNA synthesis and as therapeutic agents.

Uniqueness

What sets 7-METHYL-2-[(Z)-1-(1-METHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-3-OXO-N,5-DIPHENYL-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6(3H)-CARBOXAMIDE apart is its unique combination of structural elements from pyrazole, thiazole, and pyrimidine. This combination provides a distinct set of chemical and biological properties that can be leveraged in various applications.

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